molecular formula C20H21NO B2449165 2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole CAS No. 1260767-84-7

2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole

Cat. No. B2449165
CAS RN: 1260767-84-7
M. Wt: 291.394
InChI Key: BNIACRVWDWTHPP-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

Pyrrole synthesis involves various methods. One of the methods involves the condensation of carboxylic acids with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole . Another method involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulting in the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl) ethanone .


Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, results in the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl) ethanone . Other reactions include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

properties

IUPAC Name

2-methyl-1-phenyl-5-(4-propoxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-3-15-22-19-12-10-17(11-13-19)20-14-9-16(2)21(20)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIACRVWDWTHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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